molecular formula C23H25N5O4S2 B2960354 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1105217-74-0

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2960354
CAS RN: 1105217-74-0
M. Wt: 499.6
InChI Key: KLNLLFAVVPBBKH-UHFFFAOYSA-N
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Description

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O4S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

One study discusses the synthesis and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents. These compounds showed significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents. The study combines synthetic chemistry with biological evaluation, suggesting the importance of structurally similar compounds in developing new antimicrobial therapies (Palkar et al., 2017).

Biological Activity Spectrum

Another study investigates a series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides for their spectrum of biological activities, including antimicrobial and photosynthetic electron transport inhibition. The research underscores the versatility of similar compounds in bioactivity, offering a foundation for further exploration in pharmacological contexts (Imramovský et al., 2011).

Enzyme Inhibition for Medicinal Chemistry

A study on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides explores their synthesis and potential biological applications. These compounds were screened for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidase, demonstrating the relevance of such chemical structures in the development of novel therapeutic agents (Saeed et al., 2015).

Antitumor Agents

Research on benzothiazole derivatives as antitumor agents indicates the potential of structurally related compounds in cancer therapy. The study highlights the design, synthesis, and in vivo evaluation of derivatives showing selective cytotoxicity against tumorigenic cell lines, presenting a pathway for the development of new cancer treatments (Yoshida et al., 2005).

Corrosion Inhibition

A study focusing on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments showcases the application of similar compounds in materials science. The research offers insights into the protective mechanisms at play and the potential for developing more effective corrosion protection strategies (Hu et al., 2016).

properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S2/c1-27(2)34(31,32)18-10-8-17(9-11-18)23(30)25-22-19-14-33-15-20(19)26-28(22)13-21(29)24-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNLLFAVVPBBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide

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